molecular formula C19H20N6O2 B5815805 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

カタログ番号 B5815805
分子量: 364.4 g/mol
InChIキー: JNMOQFMBZZMCLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. In

作用機序

The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves the selective inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of B cells, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibition of BTK by 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine results in the inhibition of B cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to have several biochemical and physiological effects. The compound has been found to selectively inhibit BTK, leading to a decrease in B cell proliferation, differentiation, and survival. This inhibition has been shown to be effective in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.

実験室実験の利点と制限

One of the advantages of using 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in lab experiments is its selectivity for BTK. This selectivity allows for the specific inhibition of B cell activation and proliferation, without affecting other immune cells. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the use of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in scientific research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as viral infections and cancer. Additionally, the use of this compound in combination with other therapies may be explored to enhance its therapeutic efficacy.

合成法

The synthesis of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. The reaction takes place under an inert atmosphere and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from a suitable solvent.

科学的研究の応用

1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has been found to selectively inhibit BTK, which is a critical enzyme involved in the activation of B cells. This inhibition leads to a decrease in B cell proliferation, differentiation, and survival.

特性

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19(26)15-3-2-4-17(13-15)25-14-20-21-22-25/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMOQFMBZZMCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。